molecular formula C15H11ClO2 B1659107 7-chloro-2-phenylchroman-4-one CAS No. 63483-33-0

7-chloro-2-phenylchroman-4-one

Cat. No.: B1659107
CAS No.: 63483-33-0
M. Wt: 258.7 g/mol
InChI Key: MNJMPYFBQOISEB-UHFFFAOYSA-N
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Description

7-chloro-2-phenylchroman-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chlorine atom at the 7th position, a phenyl group at the 2nd position, and a dihydro structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4H-1-benzopyran-4-one with phenylmagnesium bromide, followed by hydrogenation to yield the dihydro derivative . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Produces ketones or quinones.

    Reduction: Yields fully saturated benzopyran derivatives.

    Substitution: Results in various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-phenylchroman-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-phenylchroman-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Studied for its anti-inflammatory effects.

Uniqueness

7-chloro-2-phenylchroman-4-one is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

63483-33-0

Molecular Formula

C15H11ClO2

Molecular Weight

258.7 g/mol

IUPAC Name

7-chloro-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

MNJMPYFBQOISEB-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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